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molecular formula C8H15BrO B1288789 1-(Bromomethyl)-4-methoxycyclohexane CAS No. 141604-51-5

1-(Bromomethyl)-4-methoxycyclohexane

Cat. No. B1288789
M. Wt: 207.11 g/mol
InChI Key: UCOPXSOJPYCLOB-UHFFFAOYSA-N
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Patent
US05750300

Procedure details

The 4-methoxycyclohexylbromomethane compound (C-4) (2.6 g) in chloroform (7.8 g) was cooled with ice. Then trimethylsilyliodide (2.2 ml) was transferred to the C-4 solution. It was stirred at ambient temperature for 8 h, and then quenched with methanol. Then, volatiles were removed to obtain the desired alcohol in almost quantitative yield.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][Br:10])[CH2:5][CH2:4]1.C[Si](I)(C)C>C(Cl)(Cl)Cl>[Br:10][CH2:9][CH:6]1[CH2:7][CH2:8][CH:3]([OH:2])[CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
COC1CCC(CC1)CBr
Name
Quantity
7.8 g
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
C[Si](C)(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred at ambient temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with methanol
CUSTOM
Type
CUSTOM
Details
Then, volatiles were removed

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrCC1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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